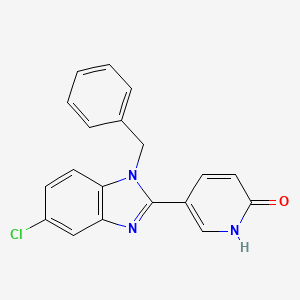

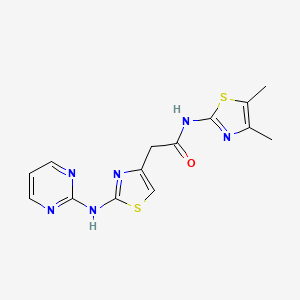

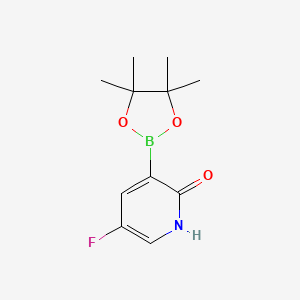

5-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, commonly referred to as BCP, is an important synthetic compound with a wide range of applications in the scientific community. BCP is a heterocyclic compound composed of two nitrogen atoms, one oxygen atom, and three carbon atoms. It is a colorless, crystalline solid that is soluble in water and organic solvents. BCP has been widely studied in recent years due to its potential use in a variety of scientific applications.

科学的研究の応用

Antimicrobial Activity

Compounds related to 5-(1-Benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone have been explored for their antimicrobial properties. A study by Addla et al. (2012) designed and synthesized a series of novel 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenone hybrids, showing significant antimicrobial activity against various bacteria and fungal strains.

Catalytic Activity in Chemical Reactions

Benzimidazolium salts and their palladium N-heterocyclic carbene complexes, related to this compound, have shown effectiveness in catalyzing carbon-carbon bond-forming reactions. Akkoç et al. (2016) demonstrated that these compounds are efficient catalysts for Suzuki–Miyaura cross-coupling and arylation reactions.

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including those structurally similar to this compound, have been studied for their ability to inhibit mammalian DNA topoisomerase I. Alpan et al. (2007) synthesized and evaluated several 1H-benzimidazole derivatives, finding that some showed potent topoisomerase I inhibition.

Synthesis of Heterocyclic Compounds

The compound 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines, related to this compound, has been synthesized through a modified Hantzsch reaction, as studied by Dzvinchuk (2007). This methodology includes the formation of compounds with a 1,4-dihydropyridine ring and is completed by aromatization.

Optical Properties

Studies on the optical properties of novel derivatives related to this compound have been conducted. Ge et al. (2014) synthesized a series of novel derivatives and investigated their fluorescence spectral characteristics, demonstrating a correlation between absorption and emission maxima with substituent groups.

Coordination Polymers and Magnetic Properties

The asymmetric benzimidazole ligand, structurally related to this compound, has been used to construct multidimensional coordination polymers with interesting magnetic properties. Zhang et al. (2013) synthesized three isomorphous two-dimensional coordination polymers, exploring their luminescent properties and demonstrating a red-shift in the solid state at room temperature.

特性

IUPAC Name |

5-(1-benzyl-5-chlorobenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O/c20-15-7-8-17-16(10-15)22-19(14-6-9-18(24)21-11-14)23(17)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWPYXSBBOYPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

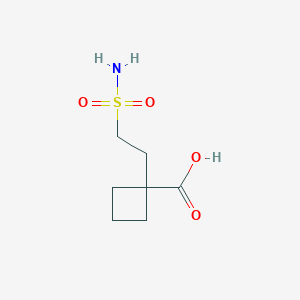

![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B3014524.png)

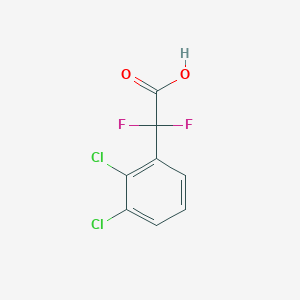

![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)

![2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B3014535.png)

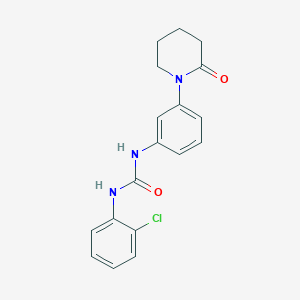

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)